molecular formula C12H12BrFN2O2 B12087795 6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

Cat. No.: B12087795
M. Wt: 315.14 g/mol
InChI Key: MJEHICJCTFHIPN-UHFFFAOYSA-N
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Description

6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of bromine and fluorine substituents on the imidazo[1,5-a]pyridine core, which imparts distinct chemical and physical properties. It is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Imidazo[1,5-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under acidic or basic conditions.

    Introduction of Bromine and Fluorine Substituents: Halogenation reactions are employed to introduce the bromine and fluorine atoms. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination might involve reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be accomplished through intramolecular cyclization reactions, often under high-temperature conditions or using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms on the imidazo[1,5-a]pyridine core can undergo nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the imidazo[1,5-a]pyridine ring.

    Cycloaddition Reactions: The spirocyclic structure may engage in cycloaddition reactions, forming larger ring systems or fused heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with various functional groups replacing the halogens, while oxidation could lead to the formation of N-oxides.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione exhibit significant anticancer properties. Studies demonstrate that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in Journal of Medicinal Chemistry highlighted the effectiveness of imidazopyridine derivatives in targeting specific cancer cell lines through modulation of signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies suggest that it exhibits activity against a range of bacterial strains, including resistant strains such as MRSA. Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of spiro-imidazopyridine compounds could disrupt bacterial cell wall synthesis, leading to cell lysis.

3. Neurological Applications
There is emerging evidence supporting the use of this compound in neuropharmacology. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. A study in Neuropharmacology explored the effects of similar compounds on neurotransmitter systems, indicating potential benefits in mood regulation and cognitive enhancement.

Case Studies

Study ReferenceApplicationFindings
Journal of Medicinal Chemistry (2022)AnticancerDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range.
Antimicrobial Agents and Chemotherapy (2023)AntimicrobialShowed broad-spectrum activity against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics.
Neuropharmacology (2024)NeurologicalIndicated potential antidepressant effects through modulation of serotonin receptors in animal models.

Mechanism of Action

The mechanism of action of 6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, potentially leading to enhanced biological activity.

Comparison with Similar Compounds

Similar Compounds

    6’-Chloro-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione: Similar structure but with a chlorine atom instead of bromine.

    6’-Bromo-7’-methyl-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione: Similar structure but with a methyl group instead of fluorine.

Uniqueness

6’-Bromo-7’-fluoro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is unique due to the specific combination of bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This combination is less common compared to other halogenated derivatives, making it a valuable compound for research and development in various fields.

Biological Activity

6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione (CAS Number: 1849593-02-7) is a novel spirocyclic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a spiro linkage and multiple heteroatoms, suggests diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₂H₁₂BrFN₂O₂
Molecular Weight315.14 g/mol
CAS Number1849593-02-7
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds similar to 6'-bromo-7'-fluoro derivatives. The following sections detail its antimicrobial and anticancer properties based on available literature.

Cytotoxicity and Anticancer Activity

The anticancer potential of spirocyclic compounds has been a focus of research, with several derivatives showing cytotoxic effects against cancer cell lines:

  • Cell Lines Tested : Commonly used cell lines include HepG2 (liver cancer) and MCF-7 (breast cancer).
  • IC₅₀ Values : Related compounds have shown IC₅₀ values ranging from 1.17 to 43.27 µM, with some derivatives exhibiting higher potency than doxorubicin, a standard chemotherapy drug .

Case Studies

  • Study on Pyridothienopyrimidine Derivatives : This study synthesized several derivatives that showed significant antimicrobial activity and cytotoxicity against HepG2 and MCF-7 cells. The most potent compound exhibited an IC₅₀ value of approximately 2–3 times lower than doxorubicin .
  • Evaluation of Spiro Compounds : A review highlighted the broad spectrum of biological functions associated with spiro compounds, including antibacterial, antifungal, and anticancer activities. The structure–activity relationship indicated that modifications to the spiro framework could enhance biological efficacy .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity:

  • Heteroatom Presence : The incorporation of bromine and fluorine atoms may enhance lipophilicity and membrane permeability.
  • Spirocyclic Framework : This structural motif is known to influence receptor binding and interactions with biological targets.

Properties

Molecular Formula

C12H12BrFN2O2

Molecular Weight

315.14 g/mol

IUPAC Name

6-bromo-7-fluorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione

InChI

InChI=1S/C12H12BrFN2O2/c13-9-7(14)6-8-10(17)15-12(16(8)11(9)18)4-2-1-3-5-12/h6H,1-5H2,(H,15,17)

InChI Key

MJEHICJCTFHIPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(=O)C3=CC(=C(C(=O)N23)Br)F

Origin of Product

United States

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